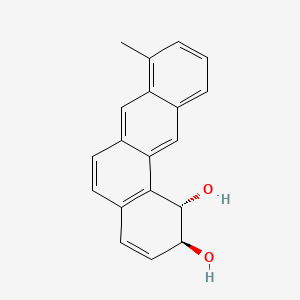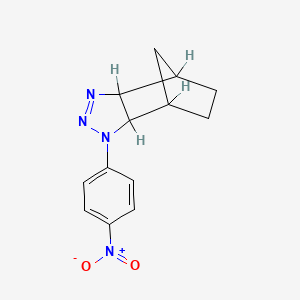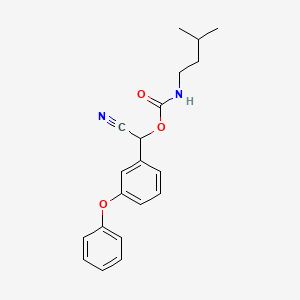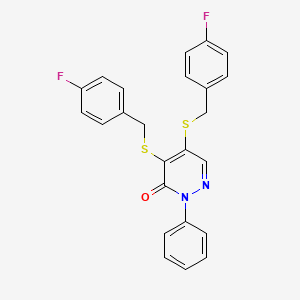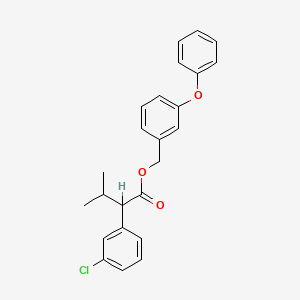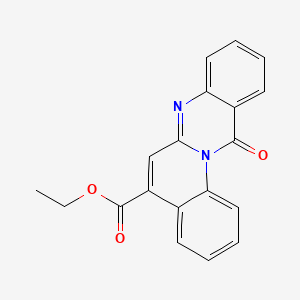
3'-Me-araU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Me-araU, also known as 3’-Methyl-arabinofuranosyluracil, is a nucleoside analog that has garnered attention in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but features a methyl group at the 3’ position of the arabinofuranose sugar. This modification can significantly alter its biological activity and pharmacokinetic properties, making it a subject of interest for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Me-araU typically involves the modification of uracil or its derivatives. One common method includes the glycosylation of uracil with a suitably protected arabinofuranose derivative, followed by selective methylation at the 3’ position. The reaction conditions often require the use of strong bases and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 3’-Me-araU may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3’-Me-araU can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives with different oxidation states.
Reduction: Reduction reactions can convert the uracil ring to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil-5-carboxylic acid, while reduction can produce dihydro-3’-Me-araU.
科学的研究の応用
3’-Me-araU has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA and RNA synthesis, as well as its potential as an antiviral agent.
Medicine: 3’-Me-araU is investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: The compound can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3’-Me-araU involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The methyl group at the 3’ position can hinder the proper functioning of polymerases and other enzymes involved in nucleic acid metabolism. This can lead to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cells.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): A nucleoside analog used in the treatment of HIV.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer therapy.
Uniqueness
3’-Me-araU is unique due to its specific methylation at the 3’ position, which can significantly alter its biological activity compared to other nucleoside analogs. This modification can enhance its stability and selectivity, making it a valuable compound for various therapeutic applications.
特性
CAS番号 |
110524-36-2 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(4-13)17-9(8(5)15)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6-,8+,9-/m1/s1 |
InChIキー |
ROXGEZDIYLPSSX-MTSNSDSCSA-N |
異性体SMILES |
C[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)CO |
正規SMILES |
CC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



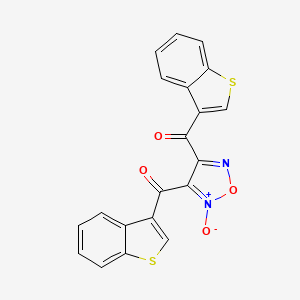
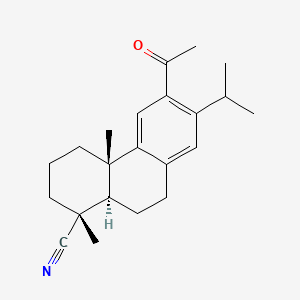

![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
